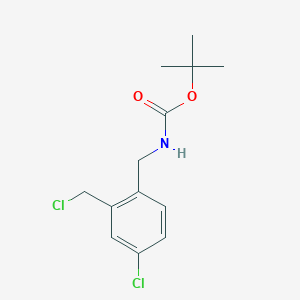

Tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[4-chloro-2-(chloromethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)16-8-9-4-5-11(15)6-10(9)7-14/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHDCKGOENPVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17Cl2NO2, with a molecular weight of 255.74 g/mol. The compound features a tert-butyl group, two chlorine substituents, and a benzyl moiety, which contribute to its unique chemical reactivity and potential biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H17Cl2NO2 |

| Molecular Weight | 255.74 g/mol |

| Functional Groups | Carbamate, Chloromethyl |

| Structural Characteristics | Tert-butyl, Chlorine |

The biological activity of this compound has not been extensively studied; however, its structural similarities to other bioactive compounds suggest several potential mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for various enzymes, particularly proteases involved in viral replication.

- Cellular Interaction : The presence of chloromethyl groups may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Research Findings

Preliminary studies indicate that this compound may exhibit inhibitory effects on certain proteases, which are critical for viral replication. For instance, compounds with similar structures have been evaluated for their ability to inhibit the SARS-CoV-3CL protease, a target for antiviral drug development.

A notable study demonstrated that related carbamates showed significant inhibitory activity against this enzyme, leading to reduced viral replication in vitro. The IC50 values for effective inhibitors ranged from nanomolar to micromolar concentrations, indicating strong potency in the context of viral infections .

Case Studies

- SARS-CoV Protease Inhibition : In a study focused on peptidomimetic compounds designed to inhibit the SARS-CoV 3CL protease, several structural features were identified that enhanced inhibitory activity. These findings suggest that this compound could be explored as a candidate for further development against coronaviruses .

- Antiviral Activity : Related compounds have demonstrated antiviral properties in cell-based assays against SARS-CoV-2. For example, inhibitors with similar functional groups exhibited EC50 values in the low micromolar range while maintaining low cytotoxicity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common synthetic routes involve:

- Nucleophilic Substitution : Utilizing chlorinated precursors and tert-butyl carbamate derivatives.

- Direct Chlorination : Introducing chlorine substituents on the aromatic ring under controlled conditions.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Comparison with Similar Compounds

Key Comparisons:

Structural Features: The target compound’s chloromethyl group distinguishes it from simpler analogs like tert-butyl 4-chlorobenzylcarbamate (), which lacks this substituent. Tert-butyl (4-chlorophenethyl)carbamate () substitutes the benzyl group with a phenethyl chain, reducing steric hindrance and altering solubility profiles .

This suggests that substituent size and electronic properties critically influence bioactivity .

Safety and Handling: Tert-butyl (4-chlorophenethyl)carbamate is classified as non-hazardous, requiring standard laboratory precautions (e.g., ventilation, gloves) .

Physicochemical Properties :

- The hydroxypyridine derivative () has a lower molecular weight (244.67 g/mol) and includes a heterocyclic ring, which impacts hydrogen-bonding capacity and metabolic stability compared to purely aromatic systems .

Preparation Methods

Method Overview

One of the most common approaches involves the direct reaction of a chloromethylated benzylamine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. This process typically proceeds under mild conditions at room temperature, yielding the target carbamate after purification.

Reaction Scheme

4-(Chloromethyl)benzylamine + tert-Butyl chloroformate → tert-Butyl 4-(chloromethyl)benzylcarbamate

Reaction Conditions

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine or similar tertiary amine

- Temperature: Room temperature (~25°C)

- Time: 2–4 hours

Key Features

- The amine reacts with tert-butyl chloroformate, forming a carbamate linkage.

- The chloromethyl group remains intact, enabling further functionalization if necessary.

Data Table 1: Typical Reaction Parameters

| Parameter | Conditions | References |

|---|---|---|

| Solvent | DCM or THF | , |

| Base | Triethylamine | , |

| Temperature | Room temperature (~25°C) | , |

| Reaction Time | 2–4 hours | , |

Chloromethylation of Benzyl Carbamates

Method Overview

Chloromethylation involves introducing a chloromethyl group onto a benzyl carbamate precursor. This is typically achieved via the reaction of benzyl carbamates with chloromethylating agents such as chloromethyl methyl ether (CMME) or paraformaldehyde in the presence of hydrochloric acid or zinc chloride as catalysts.

Reaction Scheme

Benzyl carbamate + chloromethylating agent → 4-(Chloromethyl)benzyl carbamate

Reaction Conditions

- Chloromethylating agent: Chloromethyl methyl ether or paraformaldehyde with HCl

- Catalyst: Zinc chloride or similar Lewis acid

- Solvent: Acetone or dichloromethane

- Temperature: 0°C to room temperature

- Duration: 4–8 hours

Data Table 2: Chloromethylation Parameters

| Parameter | Conditions | References |

|---|---|---|

| Chloromethylating agent | Chloromethyl methyl ether | , |

| Catalyst | Zinc chloride | , |

| Solvent | Acetone or DCM | , |

| Temperature | 0°C to room temperature | , |

| Reaction Time | 4–8 hours | , |

Notes

- The chloromethylation step is critical for introducing the chloromethyl functionality selectively onto the aromatic ring.

- The reaction typically proceeds via electrophilic aromatic substitution.

Multi-step Synthesis via Curtius Rearrangement and Carbamate Formation

Method Overview

An advanced route involves transforming aromatic carboxylic acids into carbamates through a Curtius rearrangement, followed by chloromethylation. This method allows for the incorporation of complex substituents and stereochemistry control.

Key Steps

- Conversion of aromatic acids to acyl azides using tert-butyl dicarbonate and sodium azide.

- Curtius rearrangement to generate isocyanates.

- Trapping of isocyanates with chloromethylating agents or nucleophiles to form the chloromethyl carbamate.

Reaction Scheme

Aromatic acid → Acyl azide → Isocyanate → Chloromethyl carbamate

Data Table 3: Curtius Rearrangement Route

Specific Synthesis from Patent Literature

Patent Method (CN102020589B)

This patent describes a synthetic route for tert-butyl carbamate derivatives, including chloromethyl variants, emphasizing the use of carbamate intermediates derived from aromatic acids and subsequent chloromethylation. The process involves:

- Formation of tert-butyl carbamates via reaction of aromatic acids with di-tert-butyl dicarbonate.

- Chloromethylation using chloromethyl methyl ether or similar reagents.

- Purification through chromatography or recrystallization.

Data Table 4: Patent Synthesis Highlights

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate in laboratory settings?

- Methodological Answer : A common approach involves the sequential introduction of substituents on the benzyl ring. For example, chlorination of a precursor like tert-butyl 2-(hydroxymethyl)benzylcarbamate using thionyl chloride (SOCl₂) or PCl₅ under anhydrous conditions can yield the chloromethyl group. The tert-butyl carbamate group is typically introduced via Schotten-Baumann conditions using Boc₂O (di-tert-butyl dicarbonate) in the presence of a base like NaOH . Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates.

Q. How can researchers safely handle and store this compound?

- Methodological Answer :

- Storage : Store in a tightly sealed container at room temperature (20–25°C) in a cool, ventilated area away from light and moisture. Avoid prolonged exposure to oxygen to prevent degradation .

- Handling : Use PPE including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the carbamate and chloromethyl groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while the chloromethyl protons resonate at ~4.5–5.0 ppm .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity. Electrospray ionization (ESI) in positive mode detects [M+Na]⁺ or [M+H]⁺ ions for molecular weight confirmation .

Q. How can researchers address missing physicochemical data (e.g., solubility, melting point)?

- Methodological Answer :

- Melting Point : Perform differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N₂.

- Solubility : Use a shake-flask method: dissolve incremental amounts in solvents (e.g., DMSO, THF, chloroform) at 25°C, filter, and quantify via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing the chloromethyl group on the benzyl ring?

- Methodological Answer :

- Direct Chlorination : Use Lewis acids like FeCl₃ or AlCl₃ to direct electrophilic substitution at the 2-position. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1).

- Protection/Deprotection : Temporarily protect the carbamate with a trimethylsilyl group to prevent side reactions during chlorination .

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The chloromethyl moiety acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines or thiols). For Suzuki-Miyaura couplings, replace Cl with a boronate ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron). Monitor regiochemistry using ¹H NMR coupling constants .

Q. What computational methods predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model hydrolysis pathways. The carbamate group is prone to acidic/basic cleavage; simulate protonation states at pH 2–12.

- MD Simulations : GROMACS can predict aggregation behavior in aqueous solutions, aiding in formulation studies .

Q. How can researchers resolve contradictions in reported toxicity data for halogenated carbamates?

- Methodological Answer :

- In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (IC₅₀). Compare with structurally similar compounds (e.g., tert-butyl 4-bromobenzylcarbamate) to identify structure-activity relationships .

- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to evaluate LC₅₀ values, ensuring compliance with REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.